silane CAS No. 114764-26-0](/img/structure/B14305544.png)
[2-(Cyclohexanesulfonyl)ethyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexanesulfonyl)ethylsilane is an organosilicon compound that features a cyclohexanesulfonyl group attached to an ethyl chain, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)ethylsilane typically involves the reaction of cyclohexanesulfonyl chloride with an appropriate ethylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohexanesulfonyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexanesulfonyl)ethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(Cyclohexanesulfonyl)ethylsilane is used as a protecting group for alcohols and amines. It can also serve as a precursor for the synthesis of more complex organosilicon compounds.
Biology
The compound’s ability to modify biological molecules makes it useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules.
Medicine
In medicinal chemistry, 2-(Cyclohexanesulfonyl)ethylsilane is explored for its potential to enhance the pharmacokinetic properties of drug candidates by improving their stability and bioavailability.
Industry
In the materials science industry, the compound is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Mécanisme D'action
The mechanism by which 2-(Cyclohexanesulfonyl)ethylsilane exerts its effects involves the interaction of the sulfonyl and silyl groups with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can form covalent bonds with nucleophiles. These interactions can alter the chemical and physical properties of the target molecules, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Cyclohexanesulfonyl)ethyl]dimethylsilane
- [2-(Cyclohexanesulfonyl)ethyl]methyldisilane
- [2-(Cyclohexanesulfonyl)ethyl]trimethylgermane
Uniqueness
Compared to similar compounds, 2-(Cyclohexanesulfonyl)ethylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric protection, while the cyclohexanesulfonyl group offers versatile reactivity. This makes it a valuable tool in various chemical transformations and applications.
Propriétés
Numéro CAS |
114764-26-0 |
|---|---|
Formule moléculaire |
C11H24O2SSi |
Poids moléculaire |
248.46 g/mol |
Nom IUPAC |
2-cyclohexylsulfonylethyl(trimethyl)silane |
InChI |
InChI=1S/C11H24O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
Clé InChI |
WUNSVFOFVNIYDS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCS(=O)(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
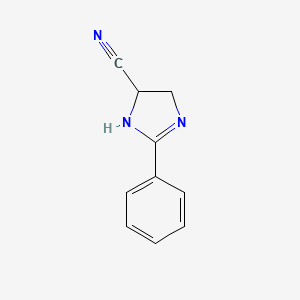
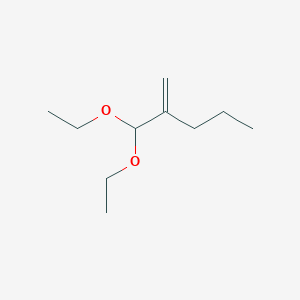
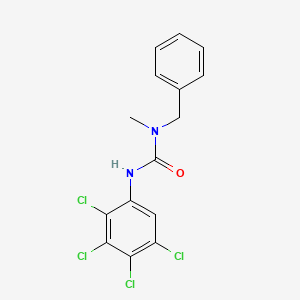
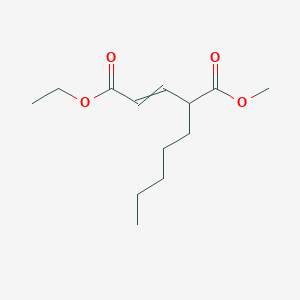

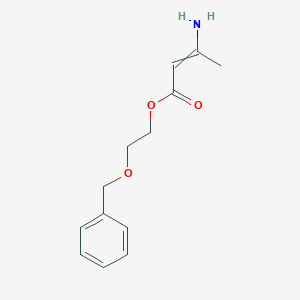
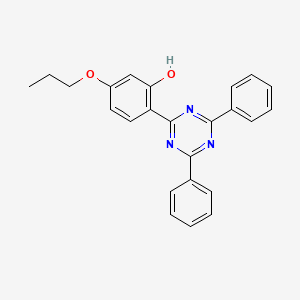
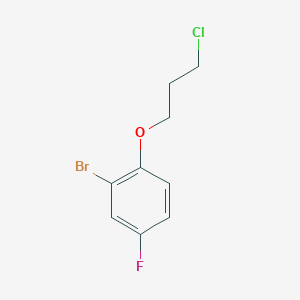
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
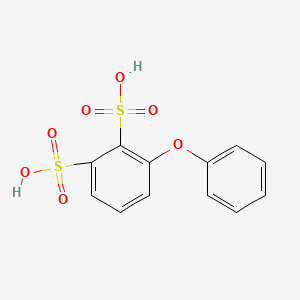

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
